

An In-depth Technical Guide to 4-Hydroxymethylpiperidine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Piperidinemethanol

Cat. No.: B045690

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethylpiperidine, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and fine chemicals. Its unique structural features, combining a piperidine ring with a primary alcohol functional group, allow for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-hydroxymethylpiperidine, detailed experimental protocols for its synthesis and analysis, and insights into its applications in drug discovery.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-hydroxymethylpiperidine are summarized in the tables below, providing a quick reference for researchers.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ NO	[1]
Molecular Weight	115.17 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Melting Point	57-61 °C	
Boiling Point	118-120 °C at 10 mmHg	
Density	1.034 g/cm ³	
Solubility	Soluble in water, ethanol, and methanol.	
pKa (predicted)	~10.4	

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of 4-hydroxymethylpiperidine. The following tables summarize the key spectral features.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.48	d, J=6.4 Hz	2H	-CH ₂ OH
3.08	dt, J=12.4, 2.8 Hz	2H	H-2e, H-6e
2.55	td, J=12.4, 2.4 Hz	2H	H-2a, H-6a
1.70	m	3H	H-4, NH, OH
1.62	m	2H	H-3e, H-5e
1.15	qd, J=12.0, 4.0 Hz	2H	H-3a, H-5a

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
68.0	-CH ₂ OH
46.0	C-2, C-6
41.5	C-4
29.5	C-3, C-5

IR Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3100	Strong, Broad	O-H, N-H stretch
2920, 2850	Strong	C-H stretch (aliphatic)
1450	Medium	C-H bend
1040	Strong	C-O stretch

Mass Spectrometry (EI)

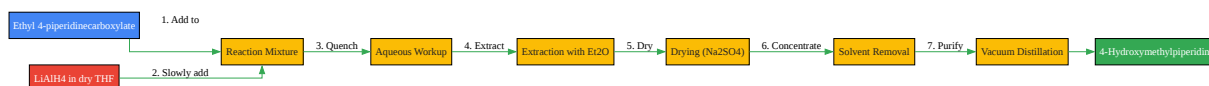
m/z	Relative Intensity (%)	Proposed Fragment
115	15	[M] ⁺
98	100	[M - H ₂ O + H] ⁺
84	45	[M - CH ₂ OH] ⁺
56	60	[C ₃ H ₆ N] ⁺

Experimental Protocols

Synthesis of 4-Hydroxymethylpiperidine via Reduction of Ethyl 4-Piperidinecarboxylate

A common and efficient method for the synthesis of 4-hydroxymethylpiperidine is the reduction of the corresponding ester, ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate), using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Workflow for the Synthesis of 4-Hydroxymethylpiperidine



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Caption: General workflow for the synthesis of 4-hydroxymethylpiperidine.

Materials:

- Ethyl 4-piperidinecarboxylate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether (Et₂O)
- Sodium sulfate (Na₂SO₄), anhydrous
- Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
- Deionized water

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
- Cool the suspension to 0 °C using an ice bath.

- Slowly add a solution of ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF to the LiAlH_4 suspension via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH_4 by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.
- A granular precipitate will form. Stir the resulting slurry at room temperature for 30 minutes.
- Filter the solid and wash it thoroughly with THF and then diethyl ether.
- Combine the organic filtrates and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain 4-hydroxymethylpiperidine as a colorless to pale yellow oil that solidifies upon standing.

Purification by Vacuum Distillation

Purification of the crude 4-hydroxymethylpiperidine is crucial to remove any unreacted starting material and byproducts.

Procedure:

- Set up a standard vacuum distillation apparatus. Ensure all glassware is dry.
- Transfer the crude 4-hydroxymethylpiperidine to the distillation flask.
- Slowly apply vacuum and begin heating the distillation flask in an oil bath.
- Collect the fraction that distills at 118-120 °C under a pressure of 10 mmHg.

- The purified product should be a clear, colorless liquid that may solidify upon cooling.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for determining the purity of the synthesized 4-hydroxymethylpiperidine.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
 - Gradient: Start with 5% acetonitrile, ramp to 95% acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C

Sample Preparation: Dissolve a small amount of the synthesized 4-hydroxymethylpiperidine in the mobile phase to a concentration of approximately 1 mg/mL.

Applications in Drug Development

4-Hydroxymethylpiperidine is a key structural motif in numerous biologically active molecules. Its derivatives have been explored for a variety of therapeutic targets.

Role as a Building Block in Pharmaceutical Synthesis

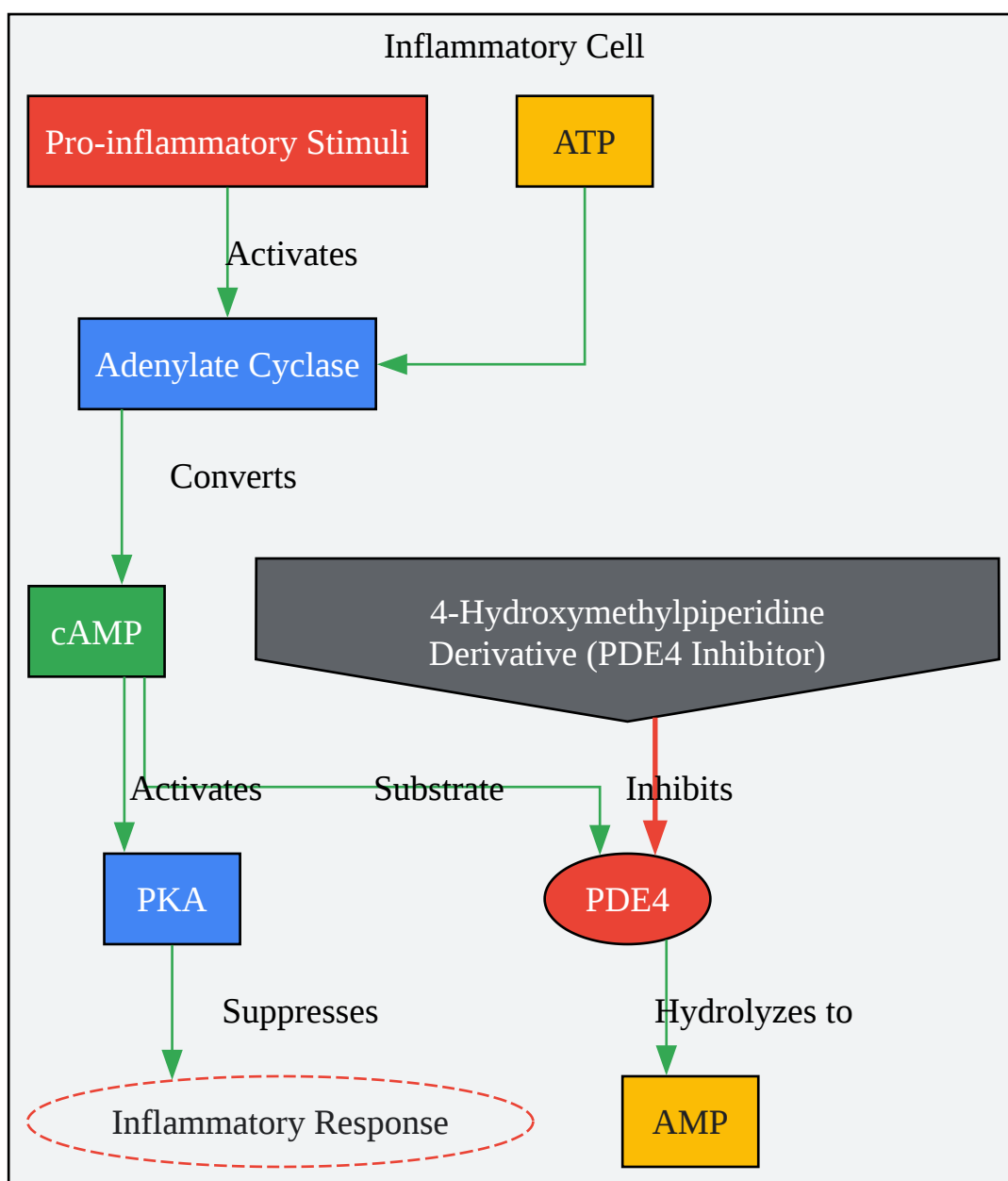
4-Hydroxymethylpiperidine serves as a versatile starting material for the synthesis of more complex drug molecules. For instance, it is a key intermediate in the synthesis of the

antihistamine Fexofenadine. The piperidine nitrogen can be functionalized, and the hydroxyl group can be used for further extensions of the molecular scaffold.

Inhibition of Phosphodiesterase 4 (PDE4)

Derivatives of 4-hydroxymethylpiperidine have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of various inflammatory cells. This mechanism is relevant for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. The drug Piclamilast is an example of a potent and selective PDE4 inhibitor, and while not a direct derivative, its development highlights the therapeutic potential of targeting this pathway with molecules containing related structural features.

Simplified Signaling Pathway of PDE4 Inhibition



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Caption: PDE4 inhibition by a 4-hydroxymethylpiperidine derivative.

Relevance in Alzheimer's Disease Research

The piperidine scaffold is a common feature in many compounds targeting the central nervous system. Research into Alzheimer's disease has explored piperidine derivatives for their potential to inhibit key enzymes such as acetylcholinesterase (AChE) and beta-secretase.

(BACE1), or to modulate other pathways involved in the disease pathology. The ability to functionalize the 4-hydroxymethylpiperidine core at both the nitrogen and the hydroxyl group allows for the creation of diverse libraries of compounds for screening against these targets.

Safety and Handling

4-Hydroxymethylpiperidine is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

4-Hydroxymethylpiperidine is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined physical and chemical properties, coupled with established synthetic and analytical protocols, make it an accessible and important tool for researchers in drug discovery and development. The diverse biological activities of its derivatives, including the potential for PDE4 inhibition and applications in neurodegenerative disease research, highlight the continuing importance of this fundamental heterocyclic compound.

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References

- 1. m.youtube.com [m.youtube.com]
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